![molecular formula C26H31N3O3 B2730435 (4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226448-63-0](/img/structure/B2730435.png)
(4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone
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Description
(4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H31N3O3 and its molecular weight is 433.552. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to the query chemical have been synthesized for exploring their therapeutic potentials and chemical properties. For instance, N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, known for their anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, were synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes, indicating a versatile approach in deriving structurally complex molecules with significant biological activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Potential Therapeutic Applications
A variety of aminoisoquinoline-5,8-quinones bearing α-amino acids moieties were synthesized and evaluated for their cytotoxic activity against cancer cell lines, demonstrating that the location and structure of the amino acid fragment significantly influence the cytotoxic effects. Moderate to high cytotoxic activities were observed, highlighting their potential as anticancer agents (Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, & Muccioli, 2016).
Antioxidant Properties
The antioxidant properties of compounds structurally related to the query molecule were investigated. Synthesized derivatives demonstrated effective antioxidant power, with some compounds showing higher efficacy than common antioxidants like ascorbic acid. This suggests the potential use of these compounds in developing new antioxidant therapies or supplements (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Advanced Material Applications
Research into the photophysical and electroluminescent properties of phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, including compounds with structural elements similar to the query molecule, has implications for the development of efficient red-emitting materials for organic light-emitting diodes (OLEDs). This underscores the relevance of such compounds in advancing material sciences, particularly in the fabrication of display and lighting technologies (Kang, Lee, Lee, Seo, Kim, & Yoon, 2011).
properties
IUPAC Name |
[4-(3,4-dimethylanilino)-6,7-dimethoxyquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-16-8-10-29(11-9-16)26(30)23-14-21(27-19-7-6-17(2)18(3)12-19)20-13-24(31-4)25(32-5)15-22(20)28-23/h6-7,12-16H,8-11H2,1-5H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKFTOAHHOJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=C(C=C4)C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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